molecular formula C10H12N2O3 B13152977 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid

2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13152977
M. Wt: 208.21 g/mol
InChI Key: DNPMPUUKOSJXTH-UHFFFAOYSA-N
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Description

2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a methyloxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrimidine derivatives with oxolan intermediates under controlled conditions. The reaction often requires catalysts such as palladium or nickel to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates followed by cyclization and purification steps to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted pyrimidine compounds with various functional groups .

Scientific Research Applications

2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 2-(5-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid stands out due to its unique combination of a pyrimidine ring and a methyloxolan moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-(5-methyloxolan-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-6-2-3-8(15-6)9-11-5-4-7(12-9)10(13)14/h4-6,8H,2-3H2,1H3,(H,13,14)

InChI Key

DNPMPUUKOSJXTH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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